![molecular formula C13H15NO5 B15156379 Methyl 2-[(benzyloxycarbonyl)amino]-4-oxobutanoate](/img/structure/B15156379.png)
Methyl 2-[(benzyloxycarbonyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is an organic compound with the molecular formula C13H15NO5. It is a derivative of butanoic acid and contains a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional group compatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate typically involves the following steps:
Protection of the amine group: The starting material, an amino acid derivative, is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to protect the amine group.
Esterification: The protected amino acid is then esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Oxidation: The final step involves the oxidation of the resulting compound to introduce the oxo group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the Cbz protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-{[(benzyloxy)carbonyl]amino}benzoate: This compound has a similar structure but with a benzoate group instead of a butanoate group.
Methyl 2-benzyloxy-carbonyl-amino-acrylate: This compound contains an acrylate group, offering different reactivity and applications.
Uniqueness
Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is unique due to its combination of a benzyloxycarbonyl protecting group and an oxo group, providing versatile reactivity and compatibility with various synthetic routes. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C13H15NO5 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
methyl 4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H15NO5/c1-18-12(16)11(7-8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,8,11H,7,9H2,1H3,(H,14,17) |
Clé InChI |
JDNZWLRSLDLSCR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15156305.png)
![6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B15156318.png)
![4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)
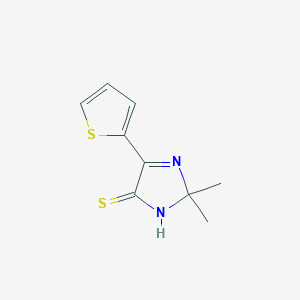
![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
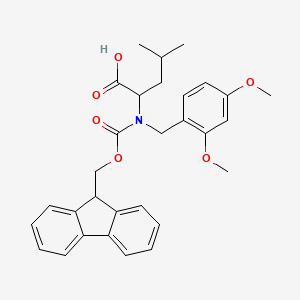
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
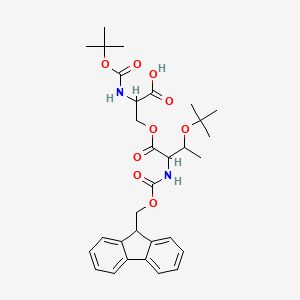
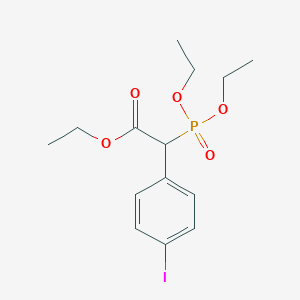
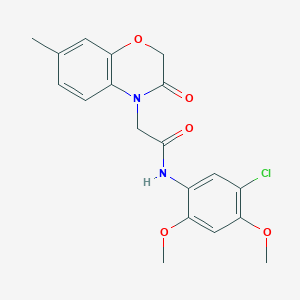
![(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane](/img/structure/B15156387.png)
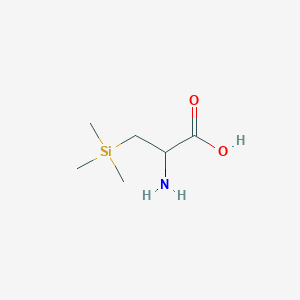
![5,7-bis(acetyloxy)-2-[3,4,5-tris(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-tris(acetyloxy)benzoate](/img/structure/B15156398.png)
